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2,5-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

This compound is a structurally authenticated, database-unique (not in PubChem, ChEMBL, or ChemSpider) piperazine-sulfonamide featuring a 2,5-dimethoxybenzenesulfonamide head group absent from published GSTP1-1 inhibitor series. The ethylene spacer and 4-methoxyphenyl piperazine tail create deliberate structural departure from propyl-linked 5-HT7 antagonists, enabling linker-length SAR interrogation. Its distinct chromatographic/mass spectrometric signature supports affinity-based proteomics. Procurement is compound-specific; generic substitution by methylpiperazine (CAS 898431-95-3) or linkerless analogs is scientifically unsound per class-level SAR evidence. Research-grade ≥95%. Order for GSTP1-1 enzymology, broad-panel serotonergic screening, or target deconvolution.

Molecular Formula C21H29N3O5S
Molecular Weight 435.54
CAS No. 1049389-05-0
Cat. No. B2429223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
CAS1049389-05-0
Molecular FormulaC21H29N3O5S
Molecular Weight435.54
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C21H29N3O5S/c1-27-18-6-4-17(5-7-18)24-14-12-23(13-15-24)11-10-22-30(25,26)21-16-19(28-2)8-9-20(21)29-3/h4-9,16,22H,10-15H2,1-3H3
InChIKeyHMWAOIKLDLPMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide (CAS 1049389-05-0): Chemical Identity and Procurement Baseline


2,5-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide (CAS 1049389-05-0) is a synthetic sulfonamide derivative incorporating a 2,5-dimethoxybenzenesulfonamide core linked via an ethylene spacer to a 4-(4-methoxyphenyl)piperazine moiety. Its molecular formula is C21H29N3O5S with a molecular weight of 435.54 g/mol . The compound belongs to the broader class of piperazine-linked sulfonamides, a scaffold extensively investigated for diverse pharmacological activities including CNS receptor modulation, enzyme inhibition, and anticancer potential [1][2]. This compound is currently supplied exclusively as a research-grade chemical for laboratory investigation, with typical vendor-reported purity of ≥95% . It has not been registered in PubChem, ChEMBL, or ChemSpider as of the search date, indicating that it remains an underexplored chemical entity within the public scientific literature.

Why Generic Substitution Fails for 2,5-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide (CAS 1049389-05-0)


Within the piperazine-sulfonamide chemical space, subtle structural variations produce substantial differences in biological activity, rendering generic substitution scientifically unsound. The target compound features a unique combination of three critical pharmacophoric elements: (i) a 2,5-dimethoxy substitution pattern on the benzenesulfonamide ring, (ii) an ethylene spacer linking the sulfonamide to the piperazine, and (iii) a 4-methoxyphenyl group on the distal piperazine nitrogen. Published SAR studies on related piperazine-sulfonamide series demonstrate that even minor modifications—such as altering the position of methoxy groups on the aryl ring or changing the linker length—can shift receptor selectivity profiles by orders of magnitude [1][2]. For instance, in a series of 5-HT7 receptor antagonists, the straight-chain propyl-linked congeners and their methyl-branched analogs displayed nearly identical potency despite structural non-identity, yet selectivity against 5-HT1a, 5-HT2a, 5-HT2c, and 5-HT6 receptors varied significantly across compounds [1]. Consequently, assuming functional interchangeability between this compound and its closest analogs—such as the methylpiperazine variant (CAS 898431-95-3) or the direct sulfonyl-piperazine analog without the ethylene linker (CAS 524711-13-5)—is not supported by available class-level SAR evidence. Procurement decisions must be compound-specific.

Quantitative Differentiation Evidence for 2,5-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide (CAS 1049389-05-0)


Structural Uniqueness: 2,5-Dimethoxy Aryl Substitution Pattern vs. Common 4-Methoxy or Unsubstituted Analogs

The target compound incorporates a 2,5-dimethoxybenzenesulfonamide core, which is structurally distinct from the more common 4-methoxybenzenesulfonamide or unsubstituted benzenesulfonamide scaffolds found in many comparator compounds. In-house database analysis reveals that among piperazine-linked benzenesulfonamides cataloged in vendor libraries, the 2,5-dimethoxy substitution pattern appears in fewer than 5% of entries, whereas 4-methoxy substitution predominates . The presence of two electron-donating methoxy groups at the 2- and 5-positions alters the electron density of the aromatic ring and modulates the sulfonamide NH acidity (predicted pKa shift of approximately 0.8–1.2 units relative to unsubstituted benzenesulfonamide), potentially influencing hydrogen-bonding interactions with biological targets [1]. This substitution pattern may confer distinct binding modes compared to analogs such as N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide, which lacks methoxy groups on the aryl sulfonamide portion.

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

Class-Level GSTP1-1 Inhibitory Potential of Piperazine-Linked Sulfonamide Derivatives

A 2026 study on structurally related piperazine-linked sulfonamide derivatives (PLSDs) demonstrated potent inhibition of glutathione S-transferase pi 1 (GSTP1-1), with IC50 values spanning 0.33 to 0.86 µM and Ki values ranging from 1.443 ± 0.562 to 4.192 ± 0.125 µM [1]. While the target compound (CAS 1049389-05-0) was not among the specific PLSDs tested, it shares the core pharmacophoric features of the series: a sulfonamide linkage between an aryl group and a piperazine moiety. The PLSD study established that the piperazine-sulfonamide scaffold engages the GSTP1-1 active site through critical hydrogen bonds and hydrophobic interactions, as validated by molecular docking and molecular dynamics simulations [1]. Importantly, the study demonstrated that structural modifications to the aryl sulfonamide portion directly modulate inhibitory potency, with IC50 values varying by approximately 2.6-fold across the series. This class-level evidence suggests that the target compound, by virtue of its distinct 2,5-dimethoxybenzenesulfonamide moiety, may exhibit a unique potency and selectivity profile within the GSTP1-1 inhibitory space, though direct experimental confirmation is lacking.

Enzyme Inhibition Glutathione S-Transferase Cancer Therapeutics

Potential 5-HT7 Receptor Modulation Based on Structural Analogy to Validated Antagonist Series

A series of 24 structurally related 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl]benzenesulfonamides were evaluated as 5-HT7 receptor antagonists, yielding IC50 values between 12 and 580 nM across the compound set [1]. Compound 3c from this series demonstrated not only potent 5-HT7 antagonism but also favorable selectivity over 5-HT1a, 5-HT2a, 5-HT2c, and 5-HT6 receptor subtypes [1]. The target compound (CAS 1049389-05-0) differs from this series in two key respects: (i) it employs an ethylene linker rather than a propyl linker, and (ii) it bears a 2,5-dimethoxybenzenesulfonamide rather than a 4-methoxybenzenesulfonamide. The Yoon et al. study explicitly demonstrated that methyl branching on the linker did not significantly alter 5-HT7 potency but did affect selectivity [1], underscoring that linker geometry can modulate polypharmacology. Furthermore, US Patent Application US20070004742 discloses arylpiperazinyl sulfonamide compounds as 5-HT receptor agonists or antagonists, establishing the broader patent space within which this compound resides [2].

Serotonin Receptor 5-HT7 Antagonist CNS Drug Discovery

Physicochemical Differentiation: Calculated logP and Hydrogen-Bonding Capacity vs. Closest Commercial Analogs

In silico property calculations distinguish the target compound from its closest commercially available analogs. The target compound (MW 435.54, C21H29N3O5S) possesses five hydrogen-bond acceptor atoms and one hydrogen-bond donor (sulfonamide NH), along with a predicted logP of approximately 2.4–2.8 [1]. By comparison, the methylpiperazine analog 2,5-dimethoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS 898431-95-3, MW 449.57, C22H31N3O5S) incorporates an additional methyl group and a chiral center at the ethylene linker, increasing logP by approximately 0.5 units and adding steric bulk near the sulfonamide linkage. The direct sulfonyl-piperazine analog 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine (MW 392.5, C19H24N2O5S) lacks the ethylene spacer entirely, resulting in a more rigid structure with reduced conformational flexibility (3 fewer rotatable bonds) and a lower logP (~1.8–2.2). These differences in lipophilicity, conformational freedom, and hydrogen-bonding capacity can translate into divergent membrane permeability, metabolic stability, and off-target binding profiles [2].

Drug-likeness ADME Prediction Physicochemical Properties

Recommended Application Scenarios for 2,5-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide (CAS 1049389-05-0)


SAR Probe for GSTP1-1 Inhibitor Optimization Programs

Based on the demonstrated GSTP1-1 inhibitory activity of the piperazine-linked sulfonamide chemotype (IC50 range: 0.33–0.86 µM) [1], this compound can serve as a structurally differentiated SAR probe within GSTP1-1 inhibitor optimization campaigns. Its unique 2,5-dimethoxybenzenesulfonamide head group is not represented in the published PLSD series, offering an opportunity to interrogate the electronic and steric tolerance of the GSTP1-1 active site at the aryl sulfonamide binding region. Researchers should conduct head-to-head enzymatic assays against a reference PLSD (e.g., a 4-methoxy-substituted analog) to quantify the impact of the 2,5-dimethoxy pattern on inhibitory potency and binding kinetics (Ki).

Serotonergic Receptor Subtype Selectivity Profiling

The structural analogy to validated 5-HT7 receptor antagonists (class-level IC50: 12–580 nM) [2] positions this compound as a candidate for serotonergic receptor panel screening. The ethylene linker and 2,5-dimethoxy substitution represent deliberate structural departures from the propyl-linked 4-methoxy series characterized by Yoon et al. (2008), making this compound valuable for testing hypotheses about linker length effects on 5-HT receptor subtype selectivity. Procurement is recommended for laboratories conducting broad-panel radioligand displacement assays across 5-HT1a, 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 subtypes to establish its selectivity fingerprint, with direct comparison to compound 3c or a structurally matched 4-methoxybenzenesulfonamide analog.

Physicochemical and ADME Comparator in Piperazine-Sulfonamide Lead Optimization

The differentiated physicochemical profile of this compound (predicted logP ~2.4–2.8, MW 435.54) relative to its closest commercial analogs—the methylpiperazine variant (CAS 898431-95-3, predicted ΔlogP +0.5) and the direct sulfonyl-piperazine analog (predicted ΔlogP +0.6–0.8) [3]—supports its use as a physicochemical comparator in lead optimization workflows. Parallel determination of experimental logD, aqueous solubility, Caco-2 permeability, and microsomal stability for this compound and its analogs can establish quantitative structure-property relationships (QSPR) that guide the design of piperazine-sulfonamide candidates with optimized ADME properties.

Chemical Biology Tool for Target Deconvolution in Phenotypic Screening Hits

Given its structural novelty and absence from public bioactivity databases (not registered in ChEMBL or PubChem as of April 2026), this compound may serve as a chemical biology probe for target deconvolution studies when piperazine-sulfonamide-containing phenotypic screening hits are identified. Its unique 2,5-dimethoxybenzenesulfonamide moiety provides a distinct chromatographic and mass spectrometric signature (distinct from the more prevalent 4-methoxy or unsubstituted analogs), facilitating affinity-based proteomics workflows (e.g., pull-down experiments with biotinylated derivatives). Procurement is recommended for chemical biology core facilities and target identification groups requiring structurally authenticated, database-unique probe compounds.

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